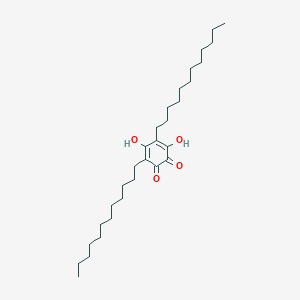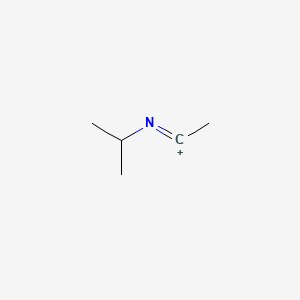
N-Ethylidynepropan-2-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylidynepropan-2-aminium is an organic compound with the molecular formula C5H10N. It is a nitrogen-centered compound that plays a significant role in various chemical reactions and applications. The compound is known for its unique structure, which includes an ethylidyne group attached to a propan-2-aminium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylidynepropan-2-aminium typically involves the reaction of ethylidyne with propan-2-aminium under controlled conditions. One common method includes the use of furfural as a raw material, which undergoes protection to form furfural ethylene ketal. This intermediate is then reacted with ethylidyne to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethylidynepropan-2-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The ethylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Applications De Recherche Scientifique
N-Ethylidynepropan-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Ethylidynepropan-2-aminium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylmethanamine
- N-Ethyl-2-propanaminium
- N-Methyl-2-propanaminium
Comparison: N-Ethylidynepropan-2-aminium is unique due to its specific ethylidyne group, which imparts distinct chemical properties compared to similar compounds. For instance, its reactivity and interaction with other molecules can differ significantly, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
48013-67-8 |
|---|---|
Formule moléculaire |
C5H10N+ |
Poids moléculaire |
84.14 g/mol |
Nom IUPAC |
N-propan-2-ylethanimine |
InChI |
InChI=1S/C5H10N/c1-4-6-5(2)3/h5H,1-3H3/q+1 |
Clé InChI |
BOQYSSSFNWHTLX-UHFFFAOYSA-N |
SMILES canonique |
C[C+]=NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


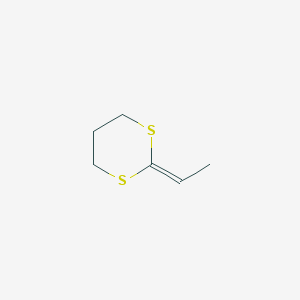
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)



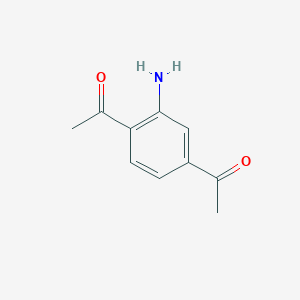
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
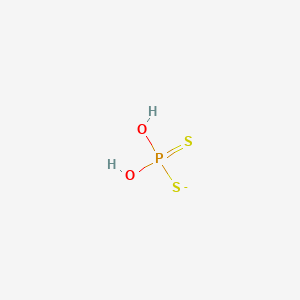
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
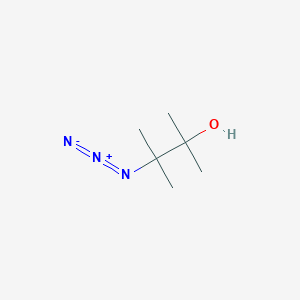
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)

